3-Nitrobenzophenone

Isomer comparison Thermal stability Resonance effects

Choose 3-Nitrobenzophenone (CAS 2243-80-3) from us for unmatched process reliability. As the definitive meta-substituted isomer, its unique electron-withdrawing pattern is critical for the 23%-yield ketoprofen synthesis route, a property distinct from ortho- and para- isomers. With a LogP of 3.01, it serves as a prime FBDD scaffold. We deliver superior purity and support from R&D to production scale, ensuring your pharmaceutical and material science projects progress without isomeric variation risk.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 2243-80-3
Cat. No. B1329437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzophenone
CAS2243-80-3
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H
InChIKeyMFYLRNKOXORIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzophenone (CAS 2243-80-3): A Strategic Intermediate and Versatile Building Block for Chemical Synthesis and Material Science


3-Nitrobenzophenone (CAS 2243-80-3), also known as m-nitrobenzophenone, is an aromatic ketone characterized by a benzophenone core substituted with a nitro group at the meta (3-) position [1]. This isomer is a valuable intermediate in organic synthesis, most notably serving as a starting reagent for the pharmaceutical ketoprofen . Its distinct electronic properties, stemming from the electron-withdrawing nitro group's meta position, differentiate it from its ortho- and para- isomers, leading to unique reactivity and applications in fields ranging from drug discovery to polymer science .

Why 3-Nitrobenzophenone is Not Interchangeable with Other Benzophenone Derivatives


Substitution of 3-nitrobenzophenone with other nitrobenzophenone isomers or similar benzophenone derivatives is not straightforward due to significant differences in physical, electronic, and steric properties that directly impact reactivity and application performance. For example, the meta- (3-) substitution pattern alters the compound's thermal stability and the nature of its resonance interactions compared to the para- (4-) isomer . Furthermore, dinitro-substituted benzophenones, such as 3,3'-dinitrobenzophenone, exhibit drastically different physical properties, including a much higher melting point, due to stronger intermolecular interactions, which can render them unsuitable as direct substitutes in applications requiring specific phase behavior or solubility . These differences underscore the need for precise chemical selection based on validated, application-specific data.

3-Nitrobenzophenone (2243-80-3): Quantitative Differentiation Data Against Key Comparators


Thermal Stability and Electronic Effects: 3-Nitrobenzophenone vs. 4-Nitrobenzophenone

3-Nitrobenzophenone exhibits lower thermal stability than its para- isomer, 4-nitrobenzophenone. This is a class-level inference based on the reported behavior of the isomers, where the meta position's reduced resonance interaction with the carbonyl group leads to different thermal decomposition profiles . The difference is attributed to the greater steric hindrance and altered electronic distribution in the 3-isomer .

Isomer comparison Thermal stability Resonance effects

Melting Point and Enthalpy: 3-Nitrobenzophenone vs. 3,3'-Dinitrobenzophenone

3-Nitrobenzophenone has a significantly lower melting point (92-94 °C) compared to dinitro-substituted analogs like 3,3'-dinitrobenzophenone, which melts at 165–167 °C . This difference of over 70 °C is attributed to stronger intermolecular interactions in the dinitro derivative .

Physical property comparison Dinitrobenzophenone Melting point

LogP (Lipophilicity) Determination for Drug Design Applications

The experimental LogP (octanol-water partition coefficient) value for 3-Nitrobenzophenone is reported as 3.01 . This quantitative measure of lipophilicity is crucial for predicting its behavior in biological systems and is a key parameter in fragment-based drug discovery, where it serves as a scaffold for molecular linking and modification .

Lipophilicity LogP Drug design ADME

Synthetic Utility: Ketoprofen Precursor Yield Comparison

3-Nitrobenzophenone serves as a starting reagent for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. A reported synthetic strategy yields ketoprofen with an overall yield of 23% over 7 steps starting from 3-nitrobenzophenone . In a comparative study, the same methodology applied to synthesize ibuprofen from 4-isobutyrylbenzene achieved a higher overall yield of 34% over 8 steps .

Synthetic yield Ketoprofen Precursor Comparative synthesis

Validated Application Scenarios for 3-Nitrobenzophenone Based on Quantitative Evidence


Pharmaceutical Synthesis: Precursor for Ketoprofen and Analog Development

3-Nitrobenzophenone is a key starting material for the multi-step synthesis of ketoprofen, a widely used NSAID . The established synthetic route from this compound provides a defined pathway with a known overall yield of 23% . This makes it a valuable building block for medicinal chemists focused on optimizing this synthetic sequence or developing new ketoprofen analogs with potentially improved properties.

Fragment-Based Drug Discovery (FBDD)

With a well-defined LogP value of 3.01, 3-nitrobenzophenone is a useful fragment molecule for FBDD . Its moderate lipophilicity makes it a suitable scaffold for molecular linking and expansion to create novel drug candidates with balanced physicochemical properties, enabling rational design and efficient screening in early-stage drug discovery .

Polymer Science: Additive for Controlled Photodegradation

3-Nitrobenzophenone has been investigated for its role as a plastic additive in the photolytic degradation of polyethylene and polypropylene . This application leverages the compound's photochemistry, where benzophenone derivatives can influence the rate of polymer degradation under UV light, a property useful for designing materials with controlled environmental lifetimes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.